molecular formula C16H21N3O4 B12181208 N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide

N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide

Cat. No.: B12181208
M. Wt: 319.36 g/mol
InChI Key: SXADAXXYFLAXTJ-UHFFFAOYSA-N
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Description

N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group through a substitution reaction. This can be done by reacting the intermediate with a methoxyphenyl halide in the presence of a base.

    Formylation and Acetylation: The final steps involve formylation and acetylation reactions to introduce the formamido and acetamide groups, respectively. These reactions are typically carried out using formic acid and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Methoxyphenyl)ethyl]acetamide: Similar structure but lacks the pyrrolidinone ring.

    N-(2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide: Contains similar functional groups but different overall structure.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl group but has different substituents.

Uniqueness

N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide is unique due to its combination of a pyrrolidinone ring, methoxyphenyl group, and acetamide moiety

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

N-(2-acetamidoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H21N3O4/c1-11(20)17-7-8-18-16(22)12-9-15(21)19(10-12)13-3-5-14(23-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H,17,20)(H,18,22)

InChI Key

SXADAXXYFLAXTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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